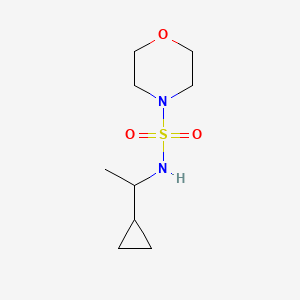![molecular formula C15H14FNO4S B7572023 2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid, commonly known as EFBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EFBA is a member of the sulfonamide family of compounds and is widely used in the pharmaceutical industry as a building block in the synthesis of various drugs.
科学的研究の応用
EFBA has been extensively used in scientific research due to its potential applications in various fields. EFBA has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. This inhibition could potentially lead to the development of new cancer therapies. EFBA has also been used as a building block in the synthesis of various drugs, including anti-inflammatory and anti-tumor agents.
作用機序
The mechanism of action of EFBA involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and progression. By inhibiting the activity of carbonic anhydrase IX, EFBA could potentially lead to the development of new cancer therapies.
Biochemical and Physiological Effects
EFBA has been shown to have various biochemical and physiological effects. EFBA has been shown to inhibit the activity of carbonic anhydrase IX, which could potentially lead to the development of new cancer therapies. EFBA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
EFBA has several advantages and limitations for lab experiments. EFBA is a cost-effective compound to produce, making it an attractive option for researchers. EFBA has also been extensively studied, making it a well-understood compound. However, EFBA has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the use of EFBA in scientific research. EFBA has the potential to be used in the development of new cancer therapies by inhibiting the activity of carbonic anhydrase IX. EFBA could also be used in the development of new anti-inflammatory drugs. Further research is needed to fully understand the potential applications of EFBA in scientific research.
Conclusion
In conclusion, EFBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EFBA has been extensively used in scientific research due to its potential applications in various fields. EFBA has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. EFBA has also been used as a building block in the synthesis of various drugs, including anti-inflammatory and anti-tumor agents. Further research is needed to fully understand the potential applications of EFBA in scientific research.
合成法
The synthesis of EFBA involves the reaction of 2-aminobenzoic acid with 4-ethylbenzenesulfonyl chloride and 6-fluorobenzoic acid in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of EFBA as the final product. The yield of the reaction is typically high, making EFBA a cost-effective compound to produce.
特性
IUPAC Name |
2-[(4-ethylphenyl)sulfonylamino]-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-2-10-6-8-11(9-7-10)22(20,21)17-13-5-3-4-12(16)14(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTADCFSQPLZXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)

![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)


![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

